molecular formula C10H8ClNO2 B8788606 6-Chloro-3-(hydroxymethyl)quinolin-4-ol CAS No. 82121-50-4

6-Chloro-3-(hydroxymethyl)quinolin-4-ol

Cat. No.: B8788606
CAS No.: 82121-50-4
M. Wt: 209.63 g/mol
InChI Key: NBUZPVCDRWCPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(hydroxymethyl)quinolin-4-ol is a quinoline derivative characterized by a hydroxymethyl group (-CH₂OH) at position 3, a hydroxyl group (-OH) at position 4, and a chlorine substituent at position 4. Its molecular formula is C₁₀H₈ClNO₂ (molecular weight: 209.63 g/mol). This photostability makes it a candidate for applications requiring controlled reactivity in light-exposed environments.

Properties

CAS No.

82121-50-4

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

6-chloro-3-(hydroxymethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H8ClNO2/c11-7-1-2-9-8(3-7)10(14)6(5-13)4-12-9/h1-4,13H,5H2,(H,12,14)

InChI Key

NBUZPVCDRWCPSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of quinoline derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 6-chloro-3-(hydroxymethyl)quinolin-4-ol with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-Chloro-3-(hydroxymethyl)quinolin-4-ol -Cl (C6), -CH₂OH (C3), -OH (C4) C₁₀H₈ClNO₂ 209.63 Photostable; no QM intermediate formation under UV
6-Chloro-2-(trifluoromethyl)quinolin-4-ol -Cl (C6), -CF₃ (C2), -OH (C4) C₁₀H₅ClF₃NO 247.60 Higher lipophilicity due to -CF₃; used in fluorinated drug design
6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol -Cl (C6), -SO₂C₆H₄F (C3), -OH (C4) C₁₆H₁₀ClFNO₃S 349.79 Sulfonyl group enhances electron-withdrawing effects; 95% purity
6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ol -Cl (C6), -SO₂C₆H₄OCH₃ (C3), -OH (C4) C₁₇H₁₃ClNO₄S 365.80 Methoxy group improves solubility; discontinued due to stability issues
3-{[Benzyl(ethyl)amino]methyl}-6-chloro-2,8-dimethylquinolin-4-ol -Cl (C6), -CH₂N(CH₂CH₃)(CH₂C₆H₅) (C3), -CH₃ (C2, C8), -OH (C4) C₂₃H₂₆ClN₂O 396.91 Aminoalkyl chain introduces basicity; potential CNS activity
6-Methyl-3-nitro-1H-quinolin-4-one -CH₃ (C6), -NO₂ (C3), -C=O (C4) C₁₀H₈N₂O₃ 204.18 Nitro group enhances electrophilicity; used in nitroaromatic synthesis

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